Spiro[2.5]octane-5-carboxylic acid
Overview
Description
Spiro[2.5]octane-5-carboxylic acid is an organic compound characterized by a spirocyclic structure, where two rings are connected through a single carbon atom. This compound is a valuable intermediate in organic synthesis due to its unique structural features, which provide a rigid and three-dimensional framework. The spirocyclic motif is known to enhance the physicochemical properties of molecules, making them more suitable for various applications in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[2.5]octane-5-carboxylic acid typically involves multiple steps starting from readily available industrial raw materials. One common method begins with 1,3-cyclohexanedione, which reacts with methanol in the presence of concentrated sulfuric acid to form 3-methoxy-cyclohexenone. This intermediate undergoes cyclization with an ethyl Grignard reagent in the presence of a Lewis acid to yield 5-methoxyspiro[2.5]oct-4-ene. Subsequent treatment with p-toluenesulfonic acid in tert-methyl ether at room temperature produces spiro[2.5]oct-5-one. Finally, spiro[2.5]oct-5-one reacts with p-tosyl isonitrile in the presence of alkali and ethanol, followed by reflux hydrolysis under alkaline conditions to obtain this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. The process involves the use of cost-effective raw materials and efficient reaction conditions to maximize yield and minimize production costs. The scalability of the synthesis is achieved through continuous flow processes and the use of automated reactors to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Spiro[2.5]octane-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the carboxylic acid moiety and the spirocyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize this compound to its corresponding ketone or aldehyde derivatives.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed to reduce the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonates in the presence of a base to introduce various substituents onto the spirocyclic ring.
Major Products
The major products formed from these reactions include spirocyclic ketones, alcohols, and substituted spiro[2.5]octane derivatives, which can be further utilized in the synthesis of complex organic molecules.
Scientific Research Applications
Spiro[2.5]octane-5-carboxylic acid finds extensive applications in scientific research due to its versatile chemical properties. In chemistry, it serves as a building block for the synthesis of spirocyclic compounds, which are important intermediates in the development of pharmaceuticals and agrochemicals. In biology and medicine, this compound derivatives exhibit potential therapeutic activities, including anti-inflammatory, anticancer, and antimicrobial properties. Additionally, in the industry, this compound is used in the production of advanced materials with enhanced mechanical and thermal properties .
Mechanism of Action
The mechanism of action of spiro[2.5]octane-5-carboxylic acid and its derivatives involves interactions with specific molecular targets and pathways. These compounds can modulate enzyme activity, inhibit protein-protein interactions, and affect cellular signaling pathways. The spirocyclic structure provides a unique three-dimensional arrangement that allows for specific binding to biological targets, thereby enhancing their efficacy and selectivity .
Comparison with Similar Compounds
Similar Compounds
- Spiro[2.5]octane-1-carboxylic acid
- Spiro[2.5]octane-6-carboxylic acid
- Spirocyclic oxindoles
Uniqueness
Spiro[2.5]octane-5-carboxylic acid is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties compared to other spirocyclic compounds. Its rigid and three-dimensional framework enhances its stability and reactivity, making it a valuable intermediate in organic synthesis. Additionally, the presence of the carboxylic acid group allows for further functionalization, expanding its utility in various chemical and biological applications .
Properties
IUPAC Name |
spiro[2.5]octane-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-8(11)7-2-1-3-9(6-7)4-5-9/h7H,1-6H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQQTCPUNHQTIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2(C1)CC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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